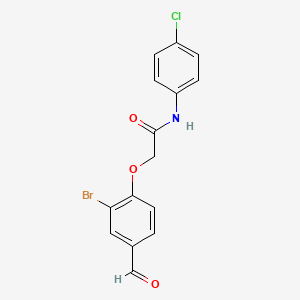![molecular formula C20H22N2OS2 B3513345 (4-Benzylpiperazin-1-yl)(5-ethylthieno[2,3-b]thiophen-2-yl)methanone](/img/structure/B3513345.png)
(4-Benzylpiperazin-1-yl)(5-ethylthieno[2,3-b]thiophen-2-yl)methanone
Overview
Description
(4-Benzylpiperazin-1-yl)(5-ethylthieno[2,3-b]thiophen-2-yl)methanone is a complex organic compound that features a piperazine ring substituted with a benzyl group and a thieno[2,3-b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(5-ethylthieno[2,3-b]thiophen-2-yl)methanone typically involves the reaction of 4-benzylpiperazine with a thieno[2,3-b]thiophene derivative under specific conditions. One common method involves the use of reductive amination, where the piperazine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(5-ethylthieno[2,3-b]thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the thieno[2,3-b]thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)(5-ethylthieno[2,3-b]thiophen-2-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a 5-HT3 receptor antagonist, which could be useful in treating psychiatric disorders such as anxiety and depression.
Biological Research: The compound’s interactions with various enzymes and receptors make it a valuable tool for studying biochemical pathways.
Industrial Applications: Its unique structure may lend itself to applications in materials science, particularly in the development of novel polymers or electronic materials.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(5-ethylthieno[2,3-b]thiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, as a 5-HT3 receptor antagonist, it binds to the serotonin receptor and inhibits its activity, thereby modulating serotonergic transmission and exerting anxiolytic effects . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone: Another 5-HT3 receptor antagonist with similar pharmacological properties.
(4-Benzylpiperazin-1-yl)propoxy-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
1-(2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl)ethan-1-one: Studied for its potential as an acetylcholinesterase inhibitor.
Uniqueness
What sets (4-Benzylpiperazin-1-yl)(5-ethylthieno[2,3-b]thiophen-2-yl)methanone apart is its unique thieno[2,3-b]thiophene moiety, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a versatile compound for various research applications.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-ethylthieno[2,3-b]thiophen-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS2/c1-2-17-12-16-13-18(25-20(16)24-17)19(23)22-10-8-21(9-11-22)14-15-6-4-3-5-7-15/h3-7,12-13H,2,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAYHSHJJFSNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)SC(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-benzyl-2-[2-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide](/img/structure/B3513275.png)
![ETHYL 2-[2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3513280.png)
![7-chloro-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}quinoline](/img/structure/B3513294.png)
![5-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B3513298.png)


![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B3513323.png)
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1H-indazol-6-ylacetamide](/img/structure/B3513329.png)
![1-(1,3-Benzodioxol-5-yl)-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone](/img/structure/B3513335.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B3513341.png)
![3-(4-Methoxyphenyl)-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3513354.png)
![1-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B3513360.png)
